Suc-ala-ala-pro-arg-pna
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Overview
Description
Suc-ala-ala-pro-arg-pna, also known as Suc-AAPR-pNA, is a substrate for wild-type and K188D/D189K trypsins . It is used in various biochemical applications, particularly in studies involving these enzymes .
Molecular Structure Analysis
The molecular weight of Suc-ala-ala-pro-arg-pna is 633.66 . The IUPAC name is 4-({(1S)-2-[(1S)-2-{(2S)-2-[(1S)-4-{[amino(imino)methyl]amino}-1-[(4-nitroanilino)carbonyl]butyl}amino)carbonyl]-1-pyrrolidinyl}-1-methyl-2-oxoethyl)amino]-1-methyl-2-oxoethyl}amino)-4-oxobutanoic .Scientific Research Applications
Enzyme Assays
Suc-ala-ala-pro-arg-pna is used as a substrate in enzyme assays . It is particularly used in assays for enzymes like alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’ and its variants, and protease Q .
Proteolytic Activity Assay
This compound is used in the proteolytic activity assay of serine protease subtilisin carlsberg (SC) . It helps in determining the activity of this enzyme.
Substrate for Cathepsin G Assay
Suc-ala-ala-pro-arg-pna has been used as a substrate for cathepsin G assay in bone marrow lysates . This helps in studying the function and activity of this enzyme in bone marrow.
Substrate for Neutrophil Elastase, Trypsin and Chymotrypsin
It is used as a substrate for neutrophil elastase, trypsin and chymotrypsin in protease assays . This helps in understanding the activity of these enzymes.
Substrate for FK-506 Binding Proteins and Cyclophilins
Suc-ala-ala-pro-arg-pna is the standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins . These proteins belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .
In Vivo Determination of Subtilase Activity
A method for in vivo determination of subtilase activity in germinating seeds uses Suc-ala-ala-pro-arg-pna . This method is based on the hydrolysis of this compound and subsequent diazotization of liberated p-nitroaniline giving an intense pink dye .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N9O9/c1-15(31-21(37)11-12-22(38)39)23(40)32-16(2)26(43)35-14-4-6-20(35)25(42)34-19(5-3-13-30-27(28)29)24(41)33-17-7-9-18(10-8-17)36(44)45/h7-10,15-16,19-20H,3-6,11-14H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39)(H4,28,29,30)/t15-,16-,19-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCDPNOVUNAIPA-FVCZOJIISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N9O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-ala-ala-pro-arg-pna |
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